Cas no 24809-83-4 ((2R)-2-hydroxypentanoic acid)
(2R)-2-Hydroxypentanoic acid is a chiral hydroxycarboxylic acid with the molecular formula C₅H₁₀O₃. This compound features a stereogenic center at the C-2 position, conferring enantioselectivity in synthetic and catalytic applications. Its hydroxyl and carboxyl functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and fine chemicals. The (R)-enantiomer is often preferred in asymmetric synthesis due to its specific spatial orientation, enhancing stereochemical control in reactions. High purity grades ensure reproducibility in research and industrial processes. Its solubility in polar solvents and compatibility with common reagents further broaden its utility. Proper handling and storage under inert conditions are recommended to maintain stability.
(2R)-2-hydroxypentanoic acid structure
Product Name:(2R)-2-hydroxypentanoic acid
CAS No:24809-83-4
MF:C5H10O3
MW:118.131102085114
MDL:MFCD19228115
CID:1418418
PubChem ID:6950705
Update Time:2025-05-28
(2R)-2-hydroxypentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid, 2-hydroxy-, (2R)-
- (2R)-2-hydroxypentanoic acid
- D-2-Hydroxypentanoic acid
- D-2-Hydroxyvaleric acid
- JRHWHSJDIILJAT-SCSAIBSYSA-N
- (r)-2-hydroxypentanoic acid
- SCHEMBL991839
- AT30996
- (2R)-2-oxidanylpentanoic acid
- MFCD19228115
- DB-344855
- UE3
- (2R)-2-Hydroxyvaleric acid
- (r)-2-hydroxyvaleric acid
- EN300-352249
- (2R)-2-hydroxypentanoicacid
- 24809-83-4
-
- MDL: MFCD19228115
- Inchi: 1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
- InChI Key: JRHWHSJDIILJAT-SCSAIBSYSA-N
- SMILES: O[C@@H](C(=O)O)CCC
Computed Properties
- Exact Mass: 118.063
- Monoisotopic Mass: 118.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 79.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.140±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 248.0±13.0 ºC (760 Torr),
- Flash Point: 118.0±16.3 ºC,
- Solubility: Soluble (162 g/l) (25 º C),
- PSA: 57.53
(2R)-2-hydroxypentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-352249-0.05g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 0.05g |
$94.0 | 2025-03-18 | |
| Enamine | EN300-352249-0.1g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 0.1g |
$141.0 | 2025-03-18 | |
| Enamine | EN300-352249-0.25g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 0.25g |
$201.0 | 2025-03-18 | |
| Enamine | EN300-352249-0.5g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 0.5g |
$315.0 | 2025-03-18 | |
| Enamine | EN300-352249-1.0g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 1.0g |
$404.0 | 2025-03-18 | |
| Enamine | EN300-352249-2.5g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 2.5g |
$810.0 | 2025-03-18 | |
| Enamine | EN300-352249-5.0g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 5.0g |
$1485.0 | 2025-03-18 | |
| Enamine | EN300-352249-10.0g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95.0% | 10.0g |
$2835.0 | 2025-03-18 | |
| Enamine | EN300-352249-1g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95% | 1g |
$1229.0 | 2023-09-03 | |
| Enamine | EN300-352249-5g |
(2R)-2-hydroxypentanoic acid |
24809-83-4 | 95% | 5g |
$3562.0 | 2023-09-03 |
(2R)-2-hydroxypentanoic acid Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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